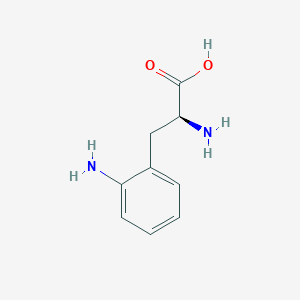

(S)-2-Amino-3-(2-aminophenyl)propanoic acid

Description

Historical Perspectives and Initial Academic Interest in Amino Acid Derivatives with Aromatic Amine Functionalities

The initial academic fascination with amino acid derivatives containing aromatic amine functionalities can be traced back to the broader interest in modifying natural amino acids to understand and alter biological processes. Aromatic amino acids such as phenylalanine, tyrosine, and tryptophan have long been recognized for their critical roles in protein structure and function, as well as being precursors to a host of essential biomolecules, including neurotransmitters and hormones. wikipedia.orgnih.gov

Early research primarily focused on understanding the metabolism of these aromatic amino acids. nih.gov However, as synthetic methodologies advanced, so did the curiosity of chemists. The introduction of additional functional groups, such as an extra amine on the aromatic ring, was a logical step to probe structure-activity relationships and to create amino acids with novel chemical handles. Aromatic amines themselves are a significant class of organic compounds with a long history in the chemical industry, particularly in the synthesis of dyes and pharmaceuticals. The convergence of these two fields—amino acid chemistry and aromatic amine chemistry—laid the groundwork for the synthesis and investigation of compounds like (S)-2-Amino-3-(2-aminophenyl)propanoic acid.

Significance within Non-Proteinogenic Amino Acid Chemistry and Aromatic Diamine Chemistry

(S)-2-Amino-3-(2-aminophenyl)propanoic acid holds a special place in the vast family of non-proteinogenic amino acids. NPAAs are not encoded by the standard genetic code but are found in a variety of natural products and are invaluable tools in drug discovery and biotechnology. They are often incorporated into peptides to enhance their stability, confer unique conformational properties, or introduce new functionalities. The presence of the ortho-amino group in (S)-2-Amino-3-(2-aminophenyl)propanoic acid provides a reactive site for further chemical modifications, making it a versatile building block in the synthesis of complex molecules.

From the perspective of aromatic diamine chemistry, this compound is equally significant. Aromatic diamines are crucial components in the synthesis of polymers, dyes, and pharmaceutical agents. The integration of a diamine functionality within an amino acid framework creates a hybrid molecule with the potential for diverse applications. For instance, the two amino groups can be selectively functionalized to create intricate molecular scaffolds or to act as ligands for metal complexes.

Overview of Current Research Trajectories and Future Directions for (S)-2-Amino-3-(2-aminophenyl)propanoic acid

While specific research on (S)-2-Amino-3-(2-aminophenyl)propanoic acid is still emerging, the broader trends in related fields offer a glimpse into its potential future applications.

Current and Future Research Focus:

| Research Area | Description | Potential Applications |

| Medicinal Chemistry | The unique structure of (S)-2-Amino-3-(2-aminophenyl)propanoic acid makes it an attractive scaffold for the design of novel therapeutic agents. The aromatic diamine moiety can mimic or disrupt biological interactions, and the amino acid backbone provides a chiral framework. | Development of enzyme inhibitors, receptor antagonists, and antimicrobial agents. |

| Peptide and Protein Engineering | Incorporation of this NPAA into peptides can introduce conformational constraints, new binding motifs, and sites for chemical ligation or fluorescent labeling. | Creation of more stable and potent peptide-based drugs, and tools for studying protein structure and function. |

| Materials Science | The bifunctional nature of this compound, with its amino and carboxylic acid groups, as well as the additional aromatic amine, makes it a potential monomer for the synthesis of novel polymers with unique properties. | Development of biocompatible polymers, functional materials, and chiral catalysts. |

| Asymmetric Synthesis | The chiral nature of (S)-2-Amino-3-(2-aminophenyl)propanoic acid makes it a valuable starting material or catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds. | Synthesis of complex natural products and pharmaceuticals. |

The future of research on (S)-2-Amino-3-(2-aminophenyl)propanoic acid is likely to be driven by an interdisciplinary approach, combining organic synthesis, medicinal chemistry, and materials science. As synthetic methods for its preparation become more accessible, and as our understanding of its chemical and biological properties deepens, we can expect to see this remarkable molecule play an increasingly important role in the development of new technologies and therapies. The exploration of its potential as a versatile chemical building block has only just begun, promising a future rich with scientific discovery.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2-aminophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZAVKNBQZFEAL-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60706495 | |

| Record name | 2-Amino-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35987-78-1 | |

| Record name | 2-Amino-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35987-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 2 Amino 3 2 Aminophenyl Propanoic Acid and Its Precursors

Total Synthesis Approaches to (S)-2-Amino-3-(2-aminophenyl)propanoic acid

Total synthesis provides a versatile platform to access (S)-2-Amino-3-(2-aminophenyl)propanoic acid. These routes are designed to control the absolute configuration of the chiral center, employing methods ranging from the use of naturally occurring chiral molecules to advanced asymmetric catalysis.

The chiral pool approach is a highly effective strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgnih.gov Naturally occurring α-amino acids, such as L-tryptophan or L-phenylalanine, are ideal precursors for this strategy due to their structural similarity to the target molecule and their availability in enantiopure forms. nih.govresearchgate.net

The synthesis can commence from a common amino acid, preserving the inherent stereochemistry of the α-carbon throughout the reaction sequence. wikipedia.org For instance, a synthetic route could begin with N-protected (S)-phenylalanine. The phenyl ring can then be functionalized through electrophilic nitration, primarily at the para- and ortho-positions. Following separation of the isomers, the ortho-nitro group of the (S)-2-amino-3-(2-nitrophenyl)propanoic acid intermediate can be reduced to an amino group to yield the target compound. A similar strategy has been described for related phenylpropanoic acid derivatives. google.com Tryptophan itself has also served as a precursor in the total synthesis of natural products featuring indole-derived frameworks. nih.gov

Table 1: Examples of Chiral Pool Precursors for Amino Acid Synthesis

| Precursor Amino Acid | Key Features | Potential Application |

|---|---|---|

| (S)-Phenylalanine | Possesses the core (S)-α-amino acid backbone and a phenyl ring. | Direct precursor where the phenyl ring can be functionalized (e.g., nitration, amination). google.com |

| (S)-Tryptophan | Contains the (S)-α-amino acid structure and an indole (B1671886) ring. | Can be modified to create analogues with different aromatic systems. nih.gov |

Asymmetric synthesis routes create the desired stereocenter from achiral or racemic precursors, offering an alternative to the chiral pool approach. These methods rely on the influence of a chiral agent—such as a catalyst or an auxiliary—to direct the formation of one enantiomer over the other. mdpi.comnih.gov

A prevalent strategy involves the diastereoselective alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary. The auxiliary creates a chiral environment that directs an incoming electrophile (in this case, a 2-aminobenzyl or equivalent precursor) to one face of the enolate, resulting in a product with a specific stereochemistry.

One well-established method uses chiral Ni(II) complexes formed from a Schiff base of glycine and a chiral ligand derived from an amino acid like proline. mdpi.commdpi.com The planar complex effectively shields one face of the glycine, leading to highly diastereoselective alkylation. After the alkylation step, the complex is hydrolyzed to release the desired amino acid and recover the chiral auxiliary. mdpi.com Other effective auxiliaries include chiral oxazolidinones and α-tert-butanesulfinamide, which have been successfully used in the diastereoselective synthesis of various unnatural amino acids. nih.govnih.gov Computational studies have shown that chelated transition states are often responsible for the high levels of stereocontrol observed. nih.gov

Table 2: Comparison of Chiral Auxiliaries for Diastereoselective Synthesis

| Chiral Auxiliary | Typical Substrate | Key Advantages |

|---|---|---|

| Ni(II)-Schiff Base Complex | Glycine | High diastereoselectivity, recyclable auxiliary. mdpi.com |

| Evans Oxazolidinone | N-Acylated Glycine | Well-established, predictable stereochemical outcome. nih.gov |

Enantioselective catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is highly atom-economical and is a cornerstone of modern asymmetric synthesis. nih.gov

A common route is the metal-catalyzed asymmetric hydrogenation of a dehydroamino acid precursor. A prochiral α,β-unsaturated amino acid derivative can be hydrogenated using a chiral transition-metal complex (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) to produce the desired (S)-enantiomer with high enantiomeric excess. This method is one of the most reliable for synthesizing a wide variety of chiral α-amino acids.

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. For example, chiral ammonium (B1175870) salts have been used to catalyze the asymmetric α-halogenation of masked β-amino acid derivatives, demonstrating the potential of organocatalysts to control stereocenters in amino acid synthesis. nih.govbohrium.com Scandium-based catalysts have also been developed for the enantioselective [3 + 2] annulation of aldimines with alkenes, providing a route to chiral amino-functionalized cyclic structures. nih.gov

Table 3: Examples of Catalytic Systems for Enantioselective Amino Acid Synthesis

| Catalysis Type | Catalyst Example | Reaction Type |

|---|---|---|

| Metal Catalysis | Chiral Rhodium-phosphine complex | Asymmetric Hydrogenation |

| Organocatalysis | Maruoka's spirocyclic ammonium salt | Asymmetric Halogenation bohrium.com |

Chemoenzymatic methods leverage the high selectivity of enzymes to perform key stereochemical transformations within a synthetic sequence. nih.gov Enzymes can be used for the kinetic resolution of a racemic mixture or for the direct asymmetric synthesis of a chiral molecule.

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic precursor, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. For instance, lipases can be used for the enantioselective acylation of a racemic amino alcohol precursor. researchgate.net Similarly, L-amino acid deaminases can selectively oxidize an L-amino acid from a racemic mixture, leaving the D-amino acid untouched. mdpi.com

Alternatively, enzymes can be used to construct the chiral center directly. Aldolases, such as D-threonine aldolase, can catalyze the stereoselective addition of glycine to an aldehyde, a reaction that has been used to produce various β-hydroxy-α-amino acids. google.com Advances in enzyme engineering and the use of whole-cell biocatalysts have made these processes more efficient and scalable. mdpi.com

Table 4: Enzymes Utilized in Chiral Amino Acid Synthesis

| Enzyme Class | Example Enzyme | Typical Reaction | Stereochemical Control |

|---|---|---|---|

| Lipase | Burkholderia cepacia lipase | Enantioselective acylation | Kinetic Resolution researchgate.net |

| Deaminase | L-amino acid deaminase (Cosenzaea myxofaciens) | Oxidative deamination | Kinetic Resolution nih.gov |

Given the multiple reactive sites in (S)-2-Amino-3-(2-aminophenyl)propanoic acid (two amino groups and one carboxylic acid), a robust protecting group strategy is essential for a successful synthesis. wikipedia.org Protecting groups temporarily mask a functional group to prevent it from participating in undesired side reactions. libretexts.org

The strategy of "orthogonal protection" is critical, wherein different protecting groups that can be removed under distinct conditions are used for different functional groups. iris-biotech.de This allows for the selective deprotection and modification of one site while others remain protected.

For the two amino groups, common N-protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The Boc group is acid-labile (removed with acids like trifluoroacetic acid, TFA), while the Fmoc group is base-labile (removed with bases like piperidine). iris-biotech.depeptide.com This orthogonality allows, for example, the α-amino group to be protected as an Fmoc derivative for peptide synthesis, while the phenylamino (B1219803) group is protected with a Boc group. The carboxylic acid is typically protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester), which can be cleaved by hydrolysis or, in the case of a benzyl ester, by hydrogenolysis. wikipedia.org Careful selection of protecting groups is crucial to ensure compatibility with all planned reaction conditions and to allow for their efficient removal in the final steps of the synthesis.

Table 5: Common Protecting Groups in Amino Acid Synthesis

| Protecting Group | Abbreviation | Functional Group Protected | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Amino | Strong Acid (e.g., TFA) iris-biotech.de |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amino | Base (e.g., Piperidine) iris-biotech.de |

| Benzyloxycarbonyl | Cbz or Z | Amino | Hydrogenolysis |

| Benzyl ester | OBn | Carboxylic Acid | Hydrogenolysis |

Asymmetric Synthesis Routes for Enantioselective Production

Development of Novel Synthetic Reagents and Catalysts Tailored for (S)-2-Amino-3-(2-aminophenyl)propanoic acid Synthesis

The stereoselective synthesis of the chiral α-amino acid core is the most critical step. Researchers have developed a host of novel reagents and catalysts designed to control stereochemistry, many of which are directly applicable to the synthesis of (S)-2-amino-3-(2-nitrophenyl)propanoic acid, the key precursor.

Chiral Phase-Transfer Catalysts: A prominent strategy for establishing the (S)-stereocenter is the asymmetric alkylation of a glycine Schiff base derivative with a suitable electrophile, such as 2-nitrobenzyl bromide. Chiral phase-transfer catalysts (PTCs), particularly those derived from Cinchona alkaloids, are highly effective for this purpose. nih.govaustinpublishinggroup.com These catalysts, such as quaternary ammonium salts of cinchonidine, form a chiral ion pair with the enolate of the glycine derivative, directing the approach of the electrophile to create the desired stereoisomer with high enantioselectivity. nih.gov

Enzymatic and Bio-Catalytic Approaches: Biocatalysis offers a powerful and highly selective alternative to traditional chemical synthesis.

Tryptophan Synthase (TrpS): Engineered variants of the β-subunit of tryptophan synthase (TrpB) have been developed that can catalyze the reaction between L-serine and various indole analogues. chim.it While the target molecule is a phenylalanine derivative, the principles of using directed evolution to alter substrate specificity could be applied to create enzyme variants that accept 2-nitrobenzene or a related precursor instead of indole. Notably, TrpB variants have already shown success in synthesizing enantiopure tryptophan analogues substituted with nitro groups. acs.org

Phenylalanine Ammonia (B1221849) Lyases (PALs): These enzymes catalyze the reversible amination of cinnamic acid derivatives. Through computational design and rational engineering, PAL variants have been created that can perform direct asymmetric amination on a variety of substituted cinnamic acids with excellent diastereoselectivity and enantioselectivity, offering a direct pathway to β-branched aromatic α-amino acids. nih.gov

Transaminases: Aromatic L-amino acid transaminases (AroAT) can be used for the asymmetric synthesis of unnatural amino acids from their corresponding α-keto acids. nih.gov A potential route would involve the synthesis of 2-oxo-3-(2-nitrophenyl)propanoic acid and its subsequent stereoselective amination using an engineered transaminase.

Transition Metal Catalysis: Modern transition metal catalysis provides efficient routes to complex amino acids. A metallaphotoredox catalytic system, employing nickel, has been used to couple a serine-derived bromoalkyl intermediate with a diverse range of aryl halides. princeton.edu This method could be adapted by using 1-halo-2-nitrobenzene as the coupling partner to generate the protected precursor of the target molecule, preserving the enantiopurity of the serine starting material.

For the subsequent conversion of the nitro-precursor, various catalytic systems are available for the reduction of the nitro group. While standard conditions like catalytic hydrogenation with Palladium on carbon (Pd/C) are effective, research into more specialized catalysts continues. For the related reduction of 2-nitroaniline, silica-supported gold nanoparticles have been reported as a highly efficient catalytic system. nih.gov Such catalysts are designed to ensure high conversion and chemoselectivity, reducing the nitro group without affecting other functionalities or the stereocenter's integrity.

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

Achieving high yield and stereoselectivity is paramount in synthetic chemistry. This is accomplished through the systematic optimization of reaction parameters such as temperature, solvent, catalyst, and reagent concentrations.

In the context of asymmetric phase-transfer catalysis for preparing the nitro-precursor, several factors are critical. A study on the alkylation of a glycine derivative using Cinchona alkaloid-based catalysts demonstrated that the choice of catalyst, base, and temperature significantly impacts the outcome. nih.gov Lowering the reaction temperature was found to improve enantiomeric excess (ee), albeit sometimes at the cost of reaction time or yield.

Table 1: Optimization of Asymmetric Alkylation Conditions Data derived from a representative asymmetric phase-transfer catalysis of a glycine derivative. nih.gov

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Catalyst 1f | 0 | 24 | 94 | 94 |

| 2 | Catalyst 1f | -20 | 48 | 97 | 96 |

| 3 | Catalyst 1f | -40 | 72 | 95 | 97 |

Furthermore, comprehensive optimization of precursor synthesis can be achieved using experimental design methodologies. For instance, in the synthesis of 2-iodo-L-phenylalanine from 2-bromo-L-phenylalanine, a fractional factorial design was used to screen eight different parameters. nih.gov This was followed by a full factorial design to fine-tune the most critical factors: temperature, and the concentrations of copper(I) sulfate (B86663) (CuSO₄) and sodium iodide (NaI). This systematic approach increased the reaction yield from a baseline of 39% to a consistent 74% or higher. nih.gov Such statistical methods allow for the efficient exploration of a complex reaction space to identify the optimal conditions for maximizing product yield and purity.

Table 2: Key Parameters Optimized in Precursor Synthesis via Experimental Design Data based on the optimization for 2-iodo-L-phenylalanine synthesis. nih.gov

| Parameter | Initial Range/Value | Optimized Value | Impact on Yield |

|---|---|---|---|

| Temperature | Screened | 180 °C | Significant |

| CuSO₄ Concentration | Screened | 10 mM | Significant |

| NaI Concentration | Screened | 485 mM | Significant |

| Reaction Time | Screened | 24 hours | Moderate |

For the final nitro group reduction step, optimization focuses on ensuring complete conversion while preventing racemization of the sensitive α-amino acid stereocenter. This involves selecting an appropriate catalyst (e.g., Pd/C, Raney Nickel), optimizing hydrogen pressure, choosing a solvent that ensures good solubility without reacting (e.g., methanol, ethanol, ethyl acetate), and maintaining a suitable temperature.

Green Chemistry Approaches in the Synthesis of (S)-2-Amino-3-(2-aminophenyl)propanoic acid

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer materials, are increasingly being integrated into the synthesis of complex molecules like (S)-2-Amino-3-(2-aminophenyl)propanoic acid.

Biocatalysis: The use of enzymes represents a cornerstone of green chemistry. Enzymatic methods, such as those employing transaminases or engineered synthases, operate under mild, aqueous conditions (neutral pH, room temperature), eliminating the need for harsh reagents, protecting groups, and organic solvents. acs.orgnih.gov This approach is highly atom-economical and generates minimal waste. The biosynthesis of tryptophan derivatives from basic carbon sources like glucose is an area of active research, representing an ultimate goal for green production. nih.gov

Catalytic Strategies: The shift from stoichiometric reagents to catalytic methods is a fundamental green principle. The use of chiral phase-transfer catalysts or transition metal catalysts in small quantities is inherently greener than employing stoichiometric chiral auxiliaries, which must be added, modified, and removed, generating significant waste. nih.gov

Reduced Environmental Impact: Asymmetric phase-transfer catalysis is noted for its operational simplicity and reduced environmental impact compared to many classical methods. nih.gov Similarly, the development of enzymatic halogenation using halogenases provides an environmentally benign alternative to traditional chemical halogenation reactions, which often use hazardous reagents. nih.gov These greener strategies are directly applicable to the synthesis of the diverse precursors needed for unnatural amino acids.

By integrating these advanced catalytic and green methodologies, the synthesis of (S)-2-Amino-3-(2-aminophenyl)propanoic acid and its precursors can be achieved with high efficiency, stereoselectivity, and a reduced environmental footprint.

Advanced Structural Characterization and Spectroscopic Elucidation of S 2 Amino 3 2 Aminophenyl Propanoic Acid

High-Resolution Spectroscopic Techniques for Definitive Structural Confirmation and Stereochemical Assignment

The primary structure and stereochemistry of (S)-2-Amino-3-(2-aminophenyl)propanoic acid are unequivocally established through a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography. Each technique provides complementary information, culminating in a complete and unambiguous structural portrait.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For (S)-2-Amino-3-(2-aminophenyl)propanoic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals and confirms the connectivity of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would display complex multiplets corresponding to the four protons on the ortho-substituted benzene (B151609) ring. The α-proton (Hα) would appear as a doublet of doublets, coupled to the two diastereotopic β-protons (Hβ). The β-protons, in turn, would each present as a doublet of doublets, coupled to Hα and to each other (geminal coupling). The protons of the amine (α-NH₂) and carboxylic acid (-COOH) groups, and the aromatic amine (-PhNH₂), are typically broad and their chemical shifts are dependent on solvent, concentration, and pH.

Two-dimensional NMR techniques are essential for unambiguous assignments. Correlation Spectroscopy (COSY) would confirm the spin-spin coupling network between Hα and the Hβ protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with its directly attached carbon atom, allowing for the assignment of the corresponding ¹³C signals. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range (2-3 bond) correlations, for instance, from the β-protons to the aromatic ring carbons, confirming the attachment of the propanoic acid side chain to the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-2-Amino-3-(2-aminophenyl)propanoic acid in a Deuterated Solvent (e.g., D₂O)

| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Multiplicity / Coupling |

| -COOH | - | ~175 | Singlet |

| α-CH | ~4.0 - 4.2 | ~56 | Doublet of Doublets (dd) |

| β-CH₂ | ~3.1 - 3.3 | ~38 | 2 x Doublet of Doublets |

| Aromatic C1 (-CH₂) | - | ~125 | Singlet |

| Aromatic C2 (-NH₂) | - | ~145 | Singlet |

| Aromatic C3-C6 | ~6.7 - 7.2 | ~116 - 130 | Multiplets |

Note: These are illustrative values. Actual chemical shifts can vary based on solvent and experimental conditions.

Solid-State NMR (SSNMR) can provide valuable information on the compound in its crystalline form, detecting the presence of different polymorphs or conformations in the solid state that are not observable in solution.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. For (S)-2-Amino-3-(2-aminophenyl)propanoic acid (C₉H₁₂N₂O₂), the calculated monoisotopic mass is 180.0899 Da.

Using techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺. HRMS can measure the mass-to-charge ratio (m/z) of this ion to a high degree of accuracy (typically within 5 ppm). The experimentally observed mass of the [M+H]⁺ ion would be compared to the calculated exact mass, confirming the molecular formula C₉H₁₃N₂O₂⁺. This precision is crucial to distinguish the target compound from other isomers with the same nominal mass.

Table 2: Calculated Exact Masses for HRMS Analysis

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M] | C₉H₁₂N₂O₂ | 180.0899 |

| [M+H]⁺ (Protonated) | C₉H₁₃N₂O₂⁺ | 181.0972 |

| [M+Na]⁺ (Sodium Adduct) | C₉H₁₂N₂O₂Na⁺ | 203.0791 |

| [M-H]⁻ (Deprotonated) | C₉H₁₁N₂O₂⁻ | 179.0826 |

Note: The observation of specific ion species depends on the ionization method and conditions.

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique determines bond lengths, bond angles, and torsional angles with very high precision.

Crucially, for a chiral molecule like (S)-2-Amino-3-(2-aminophenyl)propanoic acid, X-ray crystallography can determine the absolute configuration of the stereocenter at the α-carbon. sigmaaldrich.com By using anomalous dispersion, the analysis can unambiguously assign the (S) or (R) configuration, providing definitive proof of its stereochemistry. sigmaaldrich.com The resulting crystal structure also reveals the preferred conformation of the molecule in the solid state and illustrates the network of intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (e.g., CD, ORD)

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left- and right-circularly polarized light. nih.gov These methods are highly sensitive to the stereochemistry of the molecule.

The CD spectrum of (S)-2-Amino-3-(2-aminophenyl)propanoic acid is expected to show characteristic Cotton effects, which are positive or negative bands corresponding to the electronic transitions of its chromophores—the aromatic ring and the carboxyl group. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the α-carbon. The spectrum can be compared with that of known amino acids or with spectra predicted by quantum mechanical calculations to confirm the (S)-configuration. mdpi.com Furthermore, CD spectroscopy is a powerful tool for determining the enantiomeric purity of a sample.

ORD measures the variation of optical rotation with the wavelength of light. docbrown.info The shape of the ORD curve, particularly near an absorption band, is also characteristic of the molecule's absolute configuration.

Conformational Analysis of (S)-2-Amino-3-(2-aminophenyl)propanoic acid in Solution and Solid State

The biological activity and physical properties of amino acids are heavily influenced by their conformational preferences. For (S)-2-Amino-3-(2-aminophenyl)propanoic acid, the key degrees of freedom are the rotations around the Cα-Cβ (chi1, χ¹) and Cβ-C(aryl) (chi2, χ²) bonds.

In solution, NMR spectroscopy can provide insights into the dominant conformations. The magnitude of the three-bond coupling constants (³J) between Hα and the two Hβ protons, analyzed using the Karplus equation, can indicate the relative populations of the different staggered rotamers (gauche+, gauche-, anti).

In the solid state, X-ray crystallography provides a static picture of the molecule's conformation as it exists within the crystal lattice. nih.gov This conformation is the result of a balance between intramolecular forces and intermolecular packing forces, primarily hydrogen bonding. Comparing the solid-state conformation with the preferred solution-state conformation helps to understand the influence of the crystal environment on the molecular structure. Computational modeling is often used to complement experimental data, exploring the potential energy surface of the molecule and predicting low-energy conformers. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. While these techniques cannot distinguish between enantiomers in solution, differences in the crystal packing of a pure enantiomer versus a racemic mixture can sometimes lead to distinct solid-state spectra. thermofisher.com

The FT-IR spectrum of (S)-2-Amino-3-(2-aminophenyl)propanoic acid is expected to show characteristic absorption bands confirming its structure. A very broad band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. docbrown.info N-H stretching vibrations for the two amine groups (α-NH₂ and aromatic NH₂) would appear in the 3200-3500 cm⁻¹ range. A strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid group, while the N-H bending vibrations are expected around 1500-1650 cm⁻¹. Aromatic C=C stretching vibrations typically appear between 1450 and 1600 cm⁻¹. docbrown.info The position and broadness of the O-H and N-H bands are particularly sensitive to hydrogen bonding, providing valuable information about intermolecular interactions.

Table 3: Illustrative FT-IR Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Broad |

| Amine (N-H) | Stretch | 3200 - 3500 | Medium |

| Alkane (C-H) | Stretch | 2850 - 3000 | Medium |

| Carbonyl (C=O) | Stretch | 1700 - 1725 | Strong |

| Amine (N-H) | Bend | 1500 - 1650 | Medium |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Variable |

| Carboxylic Acid (C-O) | Stretch | 1210 - 1320 | Strong |

Note: These are typical frequency ranges. The exact positions are influenced by the molecular environment and hydrogen bonding.

Lack of Publicly Available Research Data on (S)-2-Amino-3-(2-aminophenyl)propanoic acid

Following a comprehensive search of publicly accessible scientific literature and databases, it has been determined that there is a significant lack of specific research data concerning the biological interactions and mechanistic studies of the chemical compound (S)-2-Amino-3-(2-aminophenyl)propanoic acid. Extensive queries using the compound's formal name, various synonyms including "2-amino-L-tryptophan" and "L-2-aminophenylalanine," and its CAS number (1758-83-4) did not yield the specific information required to populate the requested article outline.

The search was aimed at uncovering data for the following areas of investigation:

Interactions with Biological Macromolecules and Molecular Targets: No specific in vitro studies detailing ligand binding, affinity measurements, enzyme inhibition or activation mechanisms, or receptor activity modulation for this particular compound were found.

Cellular Uptake, Metabolism, and Localization: Information regarding the uptake, metabolic pathways, and localization of (S)-2-Amino-3-(2-aminophenyl)propanoic acid in non-human cell lines or microorganisms is not available in the reviewed sources.

Biotransformation and Metabolite Identification: There is no accessible research detailing the biotransformation pathways or identifying metabolites of this compound in any model organisms.

Use as a Chemical Tool: The literature search did not reveal any instances of (S)-2-Amino-3-(2-aminophenyl)propanoic acid being used as a chemical probe or tool to investigate biological processes.

Due to the absence of specific and verifiable research findings, it is not possible to generate a scientifically accurate and informative article that adheres to the provided detailed outline. Constructing such an article without foundational data would result in speculation and unsubstantiated claims, which is contrary to the principles of scientific reporting. Further empirical research is required to elucidate the biological properties and interactions of (S)-2-Amino-3-(2-aminophenyl)propanoic acid.

Biological Interactions and Mechanistic Studies of S 2 Amino 3 2 Aminophenyl Propanoic Acid in Model Systems

Probing Biological Processes Using (S)-2-Amino-3-(2-aminophenyl)propanoic acid as a Chemical Tool

Development of Fluorescent Probes and Affinity Labels

The unique structure of (S)-2-Amino-3-(2-aminophenyl)propanoic acid, a non-canonical amino acid, presents significant opportunities for the development of sophisticated molecular tools such as fluorescent probes and affinity labels. The presence of a reactive primary amino group on the phenyl ring allows for chemical modifications to attach fluorophores or reactive groups for affinity labeling.

Fluorescent probes derived from this amino acid can be designed to study protein localization, dynamics, and interactions within cellular environments. The general strategy involves coupling a fluorescent moiety to the 2-amino group on the phenyl ring. The choice of fluorophore can be tailored to the specific application, with considerations for quantum yield, photostability, and spectral properties. researchgate.net For instance, a common approach is the use of environmentally sensitive fluorophores that exhibit changes in their emission spectra or intensity upon binding to a target protein or entering a specific cellular compartment.

Affinity labels are developed by incorporating a reactive group into the structure of (S)-2-Amino-3-(2-aminophenyl)propanoic acid. This reactive group is designed to form a covalent bond with a nearby residue on a target protein upon binding. This allows for the irreversible labeling and subsequent identification of binding partners or the characterization of active sites.

Below is an illustrative table of potential fluorescent probes that could be synthesized from (S)-2-Amino-3-(2-aminophenyl)propanoic acid, based on common fluorophore classes.

| Probe Name | Fluorophore Class | Excitation Max (nm) | Emission Max (nm) | Potential Application |

| (S)-N-(Dansyl)-2-amino-3-(2-aminophenyl)propanoic acid | Dansyl | ~340 | ~520 | Probing protein binding sites and conformational changes |

| (S)-N-(Fluorescein)-2-amino-3-(2-aminophenyl)propanoic acid | Fluorescein | ~490 | ~515 | Fluorescent labeling for microscopy and immunoassays |

| (S)-N-(NBD)-2-amino-3-(2-aminophenyl)propanoic acid | Nitrobenzoxadiazole | ~465 | ~535 | Studying lipid-protein interactions and membrane dynamics |

This table is representative of the types of fluorescent probes that could be developed and their potential characteristics.

Applications in Genetic Code Expansion for Protein Modification

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins through genetic code expansion has emerged as a powerful tool in chemical biology. nih.gov This technique allows for the introduction of novel chemical functionalities, such as fluorescent groups, cross-linkers, and bioorthogonal handles, into proteins at virtually any desired position. (S)-2-Amino-3-(2-aminophenyl)propanoic acid is a candidate for such applications due to its structural similarity to natural amino acids and the presence of a modifiable amino group on the phenyl ring. nih.gov

The process of genetic code expansion involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. nih.gov This pair works independently of the host cell's endogenous translational machinery to recognize a specific codon (often a nonsense or "stop" codon like UAG) and insert the ncAA at that position during protein synthesis. The 2-amino group on the phenyl ring of (S)-2-Amino-3-(2-aminophenyl)propanoic acid can serve as a chemical handle for subsequent bioorthogonal reactions. nih.gov For example, it can be modified with an azide (B81097) or alkyne group, allowing for "click" chemistry reactions to attach various probes or labels. researchgate.net

The successful incorporation of a phenylalanine derivative into a protein using this method is dependent on the efficiency and specificity of the orthogonal aaRS/tRNA pair for the particular ncAA. nih.gov

The following table illustrates the potential for site-specific protein modification using (S)-2-Amino-3-(2-aminophenyl)propanoic acid that has been pre-functionalized for bioorthogonal chemistry.

| Functionalized Amino Acid | Bioorthogonal Reaction | Labeling Reagent Example | Application |

| (S)-2-Amino-3-(2-azidophenyl)propanoic acid | Click Chemistry (SPAAC) | Alkyne-fluorophore | Site-specific fluorescent labeling of proteins in living cells. nih.gov |

| (S)-2-Amino-3-(2-alkynylphenyl)propanoic acid | Click Chemistry (CuAAC) | Azide-biotin | Affinity purification and identification of protein interaction partners. |

| (S)-2-Amino-3-(2-(tetrazin-3-yl)phenyl)propanoic acid | Inverse-electron-demand Diels-Alder | Trans-cyclooctene-drug | Targeted drug delivery and conjugation. google.com |

This table provides examples of how the amino group could be modified for use in genetic code expansion and subsequent protein labeling.

Structure-Activity Relationship (SAR) Studies of (S)-2-Amino-3-(2-aminophenyl)propanoic acid and its Derivatives in vitro

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For (S)-2-Amino-3-(2-aminophenyl)propanoic acid and its derivatives, SAR studies would involve systematically modifying different parts of the molecule and evaluating the impact of these changes on a specific biological effect, such as enzyme inhibition or receptor binding. nih.govnih.gov

Key regions of the molecule that could be modified in an SAR study include:

The Phenyl Ring: Substituents can be added to different positions of the phenyl ring to probe the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics (bulky vs. small groups) on activity.

The Amino Group on the Phenyl Ring: This group can be acylated, alkylated, or converted to other functional groups to investigate the importance of its hydrogen-bonding capacity and nucleophilicity.

The Propanoic Acid Moiety: The carboxyl and amino groups of the amino acid backbone can be modified to assess their roles in binding and activity.

The following hypothetical SAR data table illustrates how the inhibitory activity of derivatives of (S)-2-Amino-3-(2-aminophenyl)propanoic acid against a hypothetical enzyme might be presented.

| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Modification of 2-amino group) | IC50 (µM) |

| 1 | H | -NH2 | 50 |

| 2 | 4-Fluoro | -NH2 | 25 |

| 3 | 4-Methoxy | -NH2 | 75 |

| 4 | H | -NH-Acetyl | 150 |

| 5 | H | -N(CH3)2 | 90 |

This is a representative table illustrating potential SAR data. The specific substitutions and resulting activities are for illustrative purposes only.

Such studies provide valuable insights into the molecular interactions between the compound and its biological target, guiding the design of more potent and selective molecules. researchgate.netmdpi.com

Derivatives, Analogues, and Prodrug Strategies of S 2 Amino 3 2 Aminophenyl Propanoic Acid

Synthesis of Novel Derivatives and Structural Analogues

The synthesis of new chemical entities based on the scaffold of (S)-2-Amino-3-(2-aminophenyl)propanoic acid involves targeted modifications at its three primary functional regions: the α-amino group, the carboxyl group, and the aromatic ring. These modifications utilize established chemical reactions to generate a library of analogues for further study.

The primary amino group is a key site for modification to alter polarity, lipophilicity, and potential hydrogen bonding interactions.

Acylation: The introduction of acyl groups is a common strategy to produce amide derivatives. This is typically achieved by reacting the amino acid with acyl chlorides or acid anhydrides under basic conditions. The reaction converts the basic amino group into a neutral amide linkage, which can significantly impact the molecule's interaction with biological targets. For example, acetylation with acetic anhydride (B1165640) can yield the corresponding N-acetyl derivative. This transformation can be valuable for modulating the molecule's properties. creative-peptides.com A protocol employing succinic or acetic anhydrides can be used to alter the charge state of the protein amino groups. nih.gov

Alkylation: Reductive alkylation is a method used to introduce alkyl groups without altering the charge of the amino group at physiological pH, converting the primary amine into a secondary or tertiary amine. nih.gov This modification can influence the steric bulk and basicity of the nitrogen atom, potentially affecting receptor binding or metabolic stability.

Table 1: Examples of Amino Group Modifications

| Modification Type | Reagent Example | Resulting Functional Group | Potential Property Change |

|---|---|---|---|

| Acylation | Acetic Anhydride | N-acetyl amide | Increased lipophilicity, loss of positive charge |

| Alkylation | Formaldehyde/NaBH₄ | N-methyl amine | Minor increase in size, retained basicity |

The carboxylic acid moiety is another critical handle for derivatization, often targeted to enhance membrane permeability by masking its polar nature.

Esterification: Conversion of the carboxyl group to an ester is a fundamental strategy, particularly in prodrug design. Fischer-Speier esterification, involving refluxing the amino acid in an alcohol (e.g., methanol, ethanol) with a catalytic amount of strong acid, is a standard method. sphinxsai.com These ester derivatives are typically more lipophilic than the parent carboxylic acid, which can facilitate passage across biological membranes. mdpi.com

Amide Formation: The carboxyl group can be coupled with various amines to form amides. This reaction often requires the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. reddit.com This approach allows for the introduction of a wide array of substituents, significantly expanding the chemical diversity of the synthesized analogues. sphinxsai.com

Table 2: Examples of Carboxyl Group Modifications

| Modification Type | Reagent/Method Example | Resulting Functional Group | Potential Property Change |

|---|---|---|---|

| Esterification | Methanol / HCl (Fischer) | Methyl Ester | Increased lipophilicity, masking of negative charge |

| Amide Formation | Benzylamine / EDC | N-benzyl amide | Introduction of a large, hydrophobic substituent |

The 2-aminophenyl ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can modulate the electronic properties and steric profile of the molecule. wikipedia.org

Halogenation: The introduction of halogen atoms (e.g., Cl, Br, F) can alter lipophilicity and metabolic stability. The amino group is a strong activating group, directing substitution to the ortho and para positions. ucalgary.ca To control the reaction and avoid polysubstitution, the amino group is often protected as an acetamide (B32628) before carrying out the substitution. ucalgary.ca

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring. organicchemistrytutor.commasterorganicchemistry.com The nitro group is a strong electron-withdrawing group and can serve as a precursor for the synthesis of other functional groups, such as a new amino group upon reduction. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H). organicchemistrytutor.commasterorganicchemistry.com This reaction is reversible and introduces a highly polar, acidic moiety, which can drastically alter the solubility and electronic properties of the compound. libretexts.org

Comparative Academic Study of Stereoisomers and Their Biological Activity

Stereochemistry is a critical determinant of biological activity, as molecular targets like enzymes and receptors are chiral. aimspress.com The biological functions of amino acids are often specific to one stereoisomer. aimspress.com For (S)-2-Amino-3-(2-aminophenyl)propanoic acid, its enantiomer, (R)-2-Amino-3-(2-aminophenyl)propanoic acid, would be expected to exhibit different biological effects.

A comparative study would involve the separate synthesis or resolution of the (S) and (R) enantiomers and their evaluation in relevant biological assays. It is frequently observed that only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or contribute to off-target effects. For example, in studies of the natural compound acivicin (B1666538) and its derivatives, only the natural (5S, αS) isomers showed significant potency in inhibiting P. falciparum proliferation, suggesting that uptake and/or target interaction is highly stereoselective. mdpi.com Such studies are essential for understanding the three-dimensional requirements of the biological target and for developing more potent and selective agents.

Design and Synthesis of Prodrugs for Enhanced Delivery in in vitro or in vivo (non-human) Model Systems

Prodrugs are inactive derivatives of a parent drug that are designed to undergo biotransformation in the body to release the active compound. nih.gov This strategy is often employed for amino acids to overcome issues like poor membrane permeability.

A common prodrug strategy for amino acids involves esterification of the carboxyl group. nih.gov By masking the polar carboxylate, the resulting ester is more lipophilic and can more readily diffuse across cell membranes. Once inside the cell, ubiquitous esterase enzymes can hydrolyze the ester bond, releasing the active parent amino acid. For (S)-2-Amino-3-(2-aminophenyl)propanoic acid, simple alkyl esters (e.g., methyl, ethyl) could be synthesized as potential prodrugs to enhance its cellular uptake in non-human model systems. The success of this approach has been demonstrated for numerous other therapeutic agents where amino acid esters improve bioavailability. nih.gov

Another approach involves creating amide-linked prodrugs or using specialized carrier systems that target amino acid transporters on cell surfaces. These strategies aim to hijack natural uptake mechanisms to increase the intracellular concentration of the parent compound.

Structure-Property and Structure-Activity Relationship Studies of (S)-2-Amino-3-(2-aminophenyl)propanoic acid Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate specific structural features of a molecule with its biological activity. drugdesign.org For analogues of (S)-2-Amino-3-(2-aminophenyl)propanoic acid, a systematic SAR study would involve synthesizing the derivatives described in section 5.1 and evaluating their biological activity.

Key questions in an SAR study would include:

Role of the Amino Group: Is a primary amine essential? How do acylation or alkylation affect activity? Testing analogues where the -NH₂ is replaced by -NHAc or -NMe₂ would clarify the importance of the hydrogen bond donating capacity and basicity of this group. drugdesign.org

Role of the Carboxyl Group: Is the acidic nature of the carboxyl group necessary for activity? Comparing the activity of the parent acid with its corresponding methyl ester and amide analogues would provide insight.

Influence of Aromatic Substitution: How do substituents on the phenyl ring impact potency and selectivity? A matrix of analogues with electron-donating and electron-withdrawing groups at various positions would be synthesized and tested to map the electronic and steric requirements of the target binding pocket.

The data gathered from these studies are typically compiled into an SAR table to guide the design of future generations of more potent and selective compounds.

Table 3: Illustrative SAR Table for Hypothetical Analogues

| Compound ID | Modification | Aromatic Ring Substituent | Biological Activity (IC₅₀, µM) | Comments |

|---|---|---|---|---|

| 1 | Parent Compound | 2-NH₂ | 10 | Baseline activity. |

| 2 | N-acetyl | 2-NH₂ | > 100 | Suggests a free primary amine is crucial for activity. |

| 3 | Methyl Ester | 2-NH₂ | 50 | Indicates the carboxylate may be important for binding. |

| 4 | Parent Compound | 2-NH₂, 4-Cl | 2 | Halogenation at the 4-position enhances potency. |

Applications of S 2 Amino 3 2 Aminophenyl Propanoic Acid in Chemical Synthesis and Materials Science

Role as Chiral Building Blocks in Asymmetric Organic Synthesis

(S)-2-Amino-3-(2-aminophenyl)propanoic acid is inherently a chiral molecule, positioning it as a potential building block for asymmetric synthesis. Chiral amino acids are fundamental in synthesizing enantiomerically pure compounds, particularly pharmaceuticals. The stereocenter at the α-carbon can be used to introduce chirality into a target molecule. However, there is a lack of specific, documented examples in peer-reviewed literature where (S)-2-Amino-3-(2-aminophenyl)propanoic acid has been employed as a key chiral starting material or intermediate in a multi-step asymmetric synthesis to control the stereochemical outcome of subsequent reactions. General methods for synthesizing chiral compounds are well-developed, but the application of this specific amino acid is not prominently featured.

Precursors for Heterocyclic Compounds and Complex Molecular Architectures

The molecular structure of (S)-2-Amino-3-(2-aminophenyl)propanoic acid, featuring an ortho-diamine precursor motif (the α-amino and 2-aminophenyl groups), makes it an ideal theoretical precursor for various heterocyclic systems. The vicinal amino groups on the propanoic acid backbone and the phenyl ring could foreseeably undergo intramolecular cyclization or condensation reactions with appropriate reagents to form complex architectures such as:

Benzodiazepines: By reacting with a ketone or aldehyde.

Quinoxalines: By reacting with a 1,2-dicarbonyl compound.

Fused lactams: Through intramolecular amide bond formation.

Despite this theoretical potential, specific synthetic routes starting from (S)-2-Amino-3-(2-aminophenyl)propanoic acid to these or other complex heterocyclic molecules are not detailed in the available scientific literature. While the synthesis of such heterocyclic systems from other starting materials is common, the use of this particular compound as the primary precursor is not documented.

Applications as Ligands or Organocatalysts in Asymmetric Reactions

The presence of multiple heteroatoms (two nitrogens and two oxygens) suggests that (S)-2-Amino-3-(2-aminophenyl)propanoic acid could serve as a multidentate ligand for metal catalysts or as a scaffold for developing novel organocatalysts. The combination of the amino acid moiety and the aniline (B41778) functionality could be leveraged to create a well-defined chiral environment around a catalytic center. However, there is no available research demonstrating the synthesis of ligands or organocatalysts from this specific molecule, nor are there studies evaluating their performance in asymmetric catalysis. The field of organocatalysis extensively uses other amino acids like proline, but the catalytic applications of (S)-2-Amino-3-(2-aminophenyl)propanoic acid remain unexplored in the literature.

Incorporation into Peptidomimetics and Other Bioactive Scaffolds

Incorporating non-natural amino acids is a common strategy in medicinal chemistry to design peptidomimetics with enhanced stability, conformational rigidity, and biological activity. The unique ortho-amino group on the phenyl ring of (S)-2-Amino-3-(2-aminophenyl)propanoic acid could introduce specific structural constraints or new interaction points within a peptide sequence. This could potentially influence secondary structure, receptor binding, or enzymatic stability. Nevertheless, there are no specific studies or reports that describe the successful incorporation of this amino acid into a peptide backbone or its effect on the biological properties of the resulting peptidomimetic or bioactive scaffold.

Theoretical and Computational Investigations of S 2 Amino 3 2 Aminophenyl Propanoic Acid

Quantum Mechanical Studies of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum mechanical methods are essential for accurately describing the electronic properties of a molecule. These studies provide foundational knowledge about molecular geometry, stability, and reactivity, as well as predicting spectroscopic signatures.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. researchgate.netnih.gov A fundamental application of DFT is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. For (S)-2-Amino-3-(2-aminophenyl)propanoic acid, this process would yield precise data on bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. researchgate.net

Following geometry optimization, vibrational analysis is performed to predict the molecule's infrared (IR) and Raman spectra. researchgate.netmdpi.com This analysis calculates the frequencies of the fundamental modes of vibration, which correspond to specific stretching, bending, and torsional motions of the atoms. mdpi.com Comparing these theoretical spectra with experimental data allows for precise assignment of spectral bands to molecular motions, confirming the optimized structure. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for (S)-2-Amino-3-(2-aminophenyl)propanoic acid calculated via DFT

This table presents hypothetical data representative of what a DFT calculation would yield.

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Lengths | Cα - Cβ | 1.54 Å |

| Cα - COOH | 1.53 Å | |

| Cα - NH2 | 1.47 Å | |

| C-O (carbonyl) | 1.21 Å | |

| C-OH (carboxyl) | 1.36 Å | |

| Bond Angles | N - Cα - Cβ | 110.5° |

| Cβ - Cα - C(OOH) | 111.0° | |

| O - C - OH | 125.3° |

| Dihedral Angle | N - Cα - Cβ - C(phenyl) | -65.0° |

Table 2: Representative Calculated Vibrational Frequencies for (S)-2-Amino-3-(2-aminophenyl)propanoic acid

This table presents hypothetical data representative of what a vibrational analysis would yield.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3450 | N-H stretch (aromatic amine) |

| 3350 | N-H stretch (alpha-amine) |

| 3050 | C-H stretch (aromatic) |

| 2950 | C-H stretch (aliphatic) |

| 1720 | C=O stretch (carboxylic acid) |

| 1590 | N-H bend (amine) |

| 1480 | C=C stretch (aromatic ring) |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, indicating the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, reflecting the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated to further quantify the molecule's reactive nature.

Table 3: Hypothetical Frontier Molecular Orbital Properties and Reactivity Parameters for (S)-2-Amino-3-(2-aminophenyl)propanoic acid

This table presents hypothetical data representative of what an FMO analysis would yield.

| Parameter | Value (eV) | Description |

|---|---|---|

| E(HOMO) | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -0.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (Gap) | 5.60 | Indicates high kinetic stability |

| Electronegativity (χ) | 3.05 | Measure of electron-attracting power |

| Chemical Hardness (η) | 2.80 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 1.66 | Index of electrophilic character |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species, highlighting regions that are rich or deficient in electrons. Red-colored areas on an MEP map indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net For (S)-2-Amino-3-(2-aminophenyl)propanoic acid, the MEP would likely show negative potential around the carboxylic oxygen atoms and positive potential near the amine hydrogen atoms.

Nonlinear Optical (NLO) properties describe how a material interacts with intense electromagnetic fields, which is relevant for applications in photonics and optoelectronics. researchgate.net Computational methods can predict NLO properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values are of interest for their potential use in NLO devices. researchgate.net

Table 4: Illustrative Calculated NLO Properties for (S)-2-Amino-3-(2-aminophenyl)propanoic acid

This table presents hypothetical data representative of what an NLO properties calculation would yield.

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.50 | Debye |

| Mean Polarizability (α) | 25.1 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 1.2 x 10⁻³⁰ | esu |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical studies examine static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions, particularly in a solution environment. nih.govrsc.org

For (S)-2-Amino-3-(2-aminophenyl)propanoic acid, an MD simulation would typically place the molecule in a simulated box of water molecules and track its trajectory over nanoseconds or longer. nih.gov Analysis of this trajectory can reveal:

Conformational Flexibility: By monitoring parameters like the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg), researchers can assess the stability of the molecule's structure and identify its preferred conformations in solution. nih.gov

Solvent Interactions: The simulation can detail the formation and dynamics of hydrogen bonds between the molecule's amino and carboxyl groups and the surrounding water molecules, which is crucial for understanding its solubility and behavior in an aqueous biological environment. mdpi.com

In Silico Ligand-Receptor Docking Studies to Predict Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein or receptor. nih.gov This in silico method is a cornerstone of drug discovery and helps to elucidate the potential biological activity of molecules.

A docking study of (S)-2-Amino-3-(2-aminophenyl)propanoic acid would involve:

Obtaining the 3D structure of the molecule, typically from a DFT geometry optimization.

Identifying a biologically relevant protein target.

Using a docking algorithm to systematically place the ligand into the active site of the receptor and score the different poses.

The output provides a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction, and a detailed view of the binding mode. This includes identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and specific amino acid residues in the receptor's active site. nih.gov

Table 5: Hypothetical Docking Results for (S)-2-Amino-3-(2-aminophenyl)propanoic acid with a Target Receptor

This table presents hypothetical data representative of what a molecular docking study would yield.

| Parameter | Result |

|---|---|

| Target Protein | Example Kinase A |

| Binding Affinity | -7.5 kcal/mol |

| Key Interacting Residues | Lys72, Glu91, Leu135 |

| Types of Interactions | Hydrogen bond with Lys72 (via carboxylate), Salt bridge with Glu91 (via amine), Hydrophobic interaction with Leu135 (via phenyl ring) |

Mechanistic Computational Studies of Reactions Involving (S)-2-Amino-3-(2-aminophenyl)propanoic acid

Computational chemistry can be employed to investigate the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, and high-energy transition states. This allows for the calculation of activation energies, which determine the reaction rate, and provides a step-by-step understanding of how chemical bonds are formed and broken.

For (S)-2-Amino-3-(2-aminophenyl)propanoic acid, mechanistic studies could explore various reactions, such as peptide bond formation involving its alpha-amino or carboxyl group, or reactions involving the aromatic amine on the side chain. DFT calculations are commonly used to locate transition state structures and compute the intrinsic reaction coordinate (IRC), which confirms that the identified transition state correctly connects the reactants and products. Such studies provide fundamental insights into the molecule's chemical reactivity that are often difficult to obtain through experimental means alone.

Future Perspectives and Emerging Research Avenues for S 2 Amino 3 2 Aminophenyl Propanoic Acid

Integration with Advanced Analytical and Screening Techniques

The future characterization and application of (S)-2-Amino-3-(2-aminophenyl)propanoic acid will heavily rely on its integration with state-of-the-art analytical and screening technologies. High-throughput analysis is crucial for understanding its metabolic fate, quantifying its presence in complex biological samples, and screening for novel biological activities.

Recent advancements in liquid chromatography-mass spectrometry (LC-MS) offer the potential for rapid, high-throughput analysis of amino acids without the need for derivatization. chromatographyonline.comnih.gov Specialized columns, such as the Intrada Amino Acid column, enable the separation of amino acids by LC-MS in under one minute, a significant improvement over traditional methods that can take over 15 minutes per sample. chromatographyonline.com Adopting such high-resolution mass spectrometry methods would facilitate swift and accurate quantification of (S)-2-Amino-3-(2-aminophenyl)propanoic acid in various matrices. nih.gov

For applications requiring enhanced sensitivity, pre-column derivatization techniques remain highly relevant. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (commercially known as AccQTag) can be used to create derivatives with excellent chromatographic and mass spectrometric properties. acs.org This approach has been successfully used for the robust separation and quantification of 66 different amino compounds in just 7.5 minutes from a mere 10 μL of plasma. acs.org Applying similar validated UPLC-MS/MS assays would be a promising strategy for detailed pharmacokinetic and metabolic studies of (S)-2-Amino-3-(2-aminophenyl)propanoic acid.

Furthermore, the development of high-throughput screening (HTS) platforms is essential for uncovering the compound's therapeutic potential. wikipedia.org These platforms can screen vast libraries of compounds, including derivatives of (S)-2-Amino-3-(2-aminophenyl)propanoic acid, against various biological targets. nih.gov Both target-based and phenotypic screening methodologies could be employed to identify novel "hits" and accelerate the discovery of new drug leads. wikipedia.org

| Technique | Principle | Potential Advantage for (S)-2-Amino-3-(2-aminophenyl)propanoic acid | Reference |

|---|---|---|---|

| Direct LC-MS/MS | Separation via liquid chromatography followed by mass spectrometric detection without prior chemical modification. | Ultra-high throughput (<1 min/sample), reduced sample preparation time and cost. | chromatographyonline.com |

| Pre-column Derivatization UPLC-MS/MS | Chemical derivatization (e.g., with AccQTag) prior to UPLC separation and MS/MS detection. | High sensitivity and selectivity, robust quantification in complex biological matrices like plasma. | acs.org |

| High-Throughput Screening (HTS) | Automated screening of compound libraries against biological targets or in cell-based assays. | Rapid identification of novel biological activities and potential therapeutic applications. | wikipedia.org |

Potential in Automated Synthesis and High-Throughput Derivatization

The synthesis of novel peptides and compound libraries is increasingly reliant on automation. (S)-2-Amino-3-(2-aminophenyl)propanoic acid is an ideal candidate for integration into these automated workflows to explore new chemical space.

Automated solid-phase peptide synthesis (SPPS) is a well-established technique for creating peptides containing non-canonical amino acids. nih.govnih.gov This method allows for the precise, site-specific incorporation of (S)-2-Amino-3-(2-aminophenyl)propanoic acid into peptide sequences, enabling the synthesis of novel peptide-based drugs, probes, and biomaterials. The automation of SPPS offers significant advantages in terms of speed and reproducibility, facilitating the creation of large peptide libraries for screening. researchgate.net

Beyond peptide synthesis, automated systems are valuable for high-throughput derivatization. Modern HPLC systems equipped with automatic pretreatment functions can perform derivatization reactions in a programmable and reproducible manner. shimadzu.comlcms.cz Such systems could be employed to generate a diverse library of derivatives from the parent (S)-2-Amino-3-(2-aminophenyl)propanoic acid molecule. By modifying its amino or carboxyl groups, or the second amino group on the phenyl ring, a wide range of new compounds can be created and subsequently screened for desired properties. One-pot synthesis protocols, which have been developed for the rapid creation of other phenylalanine analogues, could also be adapted for efficient derivatization. nih.gov

| Methodology | Description | Future Application | Reference |

|---|---|---|---|

| Automated Solid-Phase Peptide Synthesis (SPPS) | A method where a peptide chain is assembled sequentially on a solid support, amenable to automation. | Incorporation of the title compound into novel peptides to create new therapeutics or research tools. | nih.govnih.gov |

| Automated Pre-column Derivatization | Using autosamplers in HPLC systems to automatically mix samples with derivatizing reagents. | High-throughput generation of a chemical library based on the title compound's scaffold for screening. | shimadzu.com |

| One-Pot Synthesis Protocols | Multi-step reactions carried out in a single reactor, improving efficiency and reducing waste. | Rapid and efficient synthesis of a diverse set of analogues for structure-activity relationship studies. | nih.gov |

Exploration of Novel Biological Targets and Pathways in Model Organisms

While the specific biological activities of (S)-2-Amino-3-(2-aminophenyl)propanoic acid are not yet widely documented, its structural similarity to tryptophan and the demonstrated bioactivity of other propanoic acid derivatives suggest numerous avenues for investigation. aralezbio.com

As a tryptophan analogue, the compound could potentially interact with metabolic and signaling pathways involving tryptophan. aralezbio.com Tryptophan's side chain is a common motif in drug-target interactions, and analogues are often explored to improve binding affinity, increase protease resistance, or modulate interactions with macromolecules. aralezbio.com Research on related fluorinated propionic acid derivatives has pointed towards their potential as modulators of neurotransmitter systems, suggesting a possible role in neuroscience for treating conditions like depression and anxiety. chemimpex.com

Furthermore, various derivatives of 3-aminopropanoic acid have been identified as promising scaffolds for developing novel therapeutic agents. For instance, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown potential as anticancer and antioxidant candidates, while others exhibit antimicrobial activity against multidrug-resistant pathogens. nih.govnih.govresearchgate.net These findings suggest that (S)-2-Amino-3-(2-aminophenyl)propanoic acid could serve as a foundational structure for developing new drugs targeting cancer or infectious diseases.

The use of radiolabeled non-natural amino acids for positron emission tomography (PET) is a powerful tool for imaging and studying amino acid transport and metabolism in vivo. nih.gov Synthesizing a radiolabeled version, such as an ¹⁸F-labeled analogue of (S)-2-Amino-3-(2-aminophenyl)propanoic acid, could enable its use as a PET tracer to investigate its biodistribution and identify tissues or tumors with high uptake, providing insights into its biological targets in model organisms. nih.gov

Role in Supramolecular Chemistry and Nanotechnology Applications

The unique structural features of (S)-2-Amino-3-(2-aminophenyl)propanoic acid make it an attractive building block for supramolecular chemistry and nanotechnology. The aromatic ring facilitates π-π stacking interactions, while the multiple amino and carboxyl groups can participate in hydrogen bonding and electrostatic interactions.

Tryptophan and other aromatic amino acids are known to play crucial roles in the self-assembly of peptides into well-defined supramolecular structures. nih.govnih.gov Similarly, peptides incorporating (S)-2-Amino-3-(2-aminophenyl)propanoic acid could be designed to self-assemble into nanofibers, gels, or other complex architectures. These materials could find applications in tissue engineering, drug delivery, and biocatalysis. The ability of aromatic amino acids to mediate interactions is fundamental to molecular recognition, and this compound could be used to construct synthetic receptors with high affinity and selectivity for specific biomolecules. nih.gov

In nanotechnology, peptides and amino acids are increasingly used to functionalize nanomaterials. Phenylalanine-rich peptides have been shown to mediate binding with graphene oxide and to template the synthesis of silver nanoparticles. researchgate.net (S)-2-Amino-3-(2-aminophenyl)propanoic acid could be similarly employed to create novel graphene-peptide nanohybrids or to direct the bio-inspired synthesis of metallic nanoparticles with unique properties. researchgate.net Furthermore, the potential for iridium nanoclusters to selectively detect phenylalanine suggests that similar nanosensors could be developed for the specific detection of (S)-2-Amino-3-(2-aminophenyl)propanoic acid. nih.gov

Continued Development of Sustainable and Environmentally Benign Synthetic Methods